molecular formula C7H12O3 B3021824 2-Hydroxycyclohexanecarboxylic acid CAS No. 609-69-8

2-Hydroxycyclohexanecarboxylic acid

Cat. No. B3021824
CAS RN: 609-69-8
M. Wt: 144.17 g/mol
InChI Key: SNKAANHOVFZAMR-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexanecarboxylic acid is a chemical compound with the linear formula C7H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Hydroxycyclohexanecarboxylic acid is represented by the linear formula C7H12O3 . It has a molecular weight of 144.172 .


Physical And Chemical Properties Analysis

2-Hydroxycyclohexanecarboxylic acid has a density of 1.2±0.1 g/cm3 . It has a boiling point of 307.9±35.0 °C at 760 mmHg . The compound has a molecular refractivity of 35.4±0.3 cm3 .

Scientific Research Applications

Synthesis of Hydroxylated Amino Acids

Fülöp et al. (2005) described a method for the synthesis of hydroxylated 2-aminocyclohexanecarboxylic acids, achieving good yields and high enantiomeric excess. These compounds are of interest in the field of organic chemistry and pharmaceuticals due to their potential use in various synthetic applications (Fülöp et al., 2005).

Environmental Exposure Studies

Silva et al. (2013) investigated the environmental exposure of 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is a replacement for certain phthalates in plastics. This study highlighted the importance of monitoring environmental exposure to alternative plasticizers (Silva et al., 2013).

Enzymatic Synthesis of Chiral Carboxylic Acids

Chen et al. (2015) focused on the enzymatic preparation of enantiomerically pure 2-hydroxy carboxylic acids, including 2-hydroxycyclohexanecarboxylic acid. These acids are valuable as chiral resolving reagents and key building blocks in organic synthesis (Chen et al., 2015).

Investigation of Polymorphs

Kălmăn et al. (2003) conducted a study on the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid. This research provides insights into the crystal structures of closely related compounds, which is crucial for understanding their physical and chemical properties (Kălmān et al., 2003).

Biotechnological Routes from Biomass

Gao et al. (2011) reviewed the production of lactic acid, an important hydroxycarboxylic acid, from biomass. This research is relevant for understanding the broader context of biotechnological routes for producing carboxylic acids, including 2-hydroxycyclohexanecarboxylic acid (Gao et al., 2011).

Safety And Hazards

2-Hydroxycyclohexanecarboxylic acid is known to cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling and to wear protective gloves and eye protection . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

2-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAANHOVFZAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901231
Record name NoName_319
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxycyclohexanecarboxylic acid

CAS RN

609-69-8, 17502-32-8, 28131-61-5
Record name 2-Hydroxycyclohexanecarboxylic acid
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Record name 2-Hydroxy-cyclohexanecarboxylic acid
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Record name rac-(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the stereochemical properties of 2-Hydroxycyclohexanecarboxylic acid and its derivatives?

A1: 2-Hydroxycyclohexanecarboxylic acid possesses two chiral centers, leading to four possible stereoisomers. Research has focused on the separation and characterization of these isomers. For instance, high-performance liquid chromatography (HPLC) methods using chiral stationary phases like teicoplanin or copper(II)-D-penicillamine have successfully separated enantiomers and diastereomers of cyclic β-substituted α-amino acids, including 1-amino-2-hydroxycyclohexanecarboxylic acids. [, ] This separation is crucial for understanding the biological activity of each stereoisomer, as they might interact differently with biological targets.

Q2: Has the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid been achieved?

A2: Yes, research has reported the successful asymmetric synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids. [, ] This achievement allows for the investigation of the specific biological properties of each isomer and can contribute to the development of new pharmaceutical compounds with improved selectivity and efficacy.

Q3: How does the conformation of 2-aminocyclohexanols and 2-hydroxycyclohexanecarboxylic acids change in different solvents?

A3: Studies have investigated the conformational equilibria of substituted 2-aminocyclohexanols and 2-hydroxycyclohexanecarboxylic acids in hydroxylic media. [, ] The research likely explores the influence of hydrogen bonding and solvent polarity on the preferred conformations of these compounds, which is important for understanding their reactivity and interactions in biological systems.

Q4: Are there any known biological activities associated with 2-hydroxycyclohexanecarboxylic acid or its derivatives?

A4: Research suggests that derivatives of 2-hydroxycyclohexanecarboxylic acid, specifically trans-2-hydroxycyclohexanecarboxylic acid, exhibit repellent and antifeedant activity against the biting midge Culicoides impunctatus. [] This discovery highlights the potential of these compounds for developing novel insect repellents. Further research might explore the structure-activity relationships within this class of compounds to optimize their efficacy and safety.

Q5: What is the significance of establishing the absolute configuration of trans-2-dimethylaminocyclohexyl acetate methiodide?

A5: Research efforts have focused on determining the absolute configuration of trans-2-dimethylaminocyclohexyl acetate methiodide using chemical methods. [] Establishing the absolute configuration is crucial for understanding the stereochemical requirements for its biological activity and for designing potential pharmaceutical applications.

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